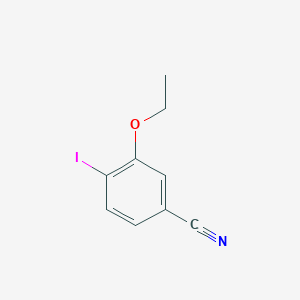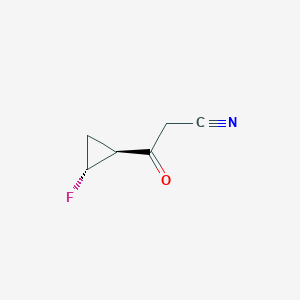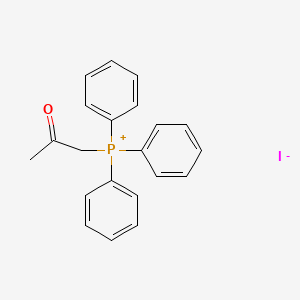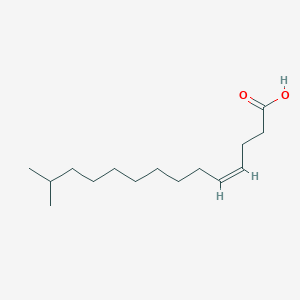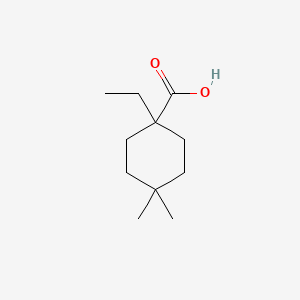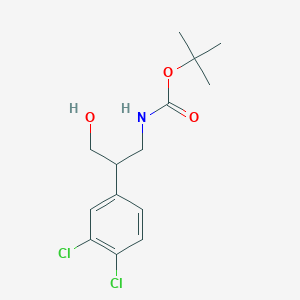
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C13H18Cl2N2O2
Métodos De Preparación
The synthesis of tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorophenyl and 3-hydroxypropyl groups under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate can be compared with similar compounds such as:
- tert-Butyl N-[(2R)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- tert-Butyl N-[(2S)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
These compounds share structural similarities but differ in their specific functional groups and properties. The unique combination of the 3,4-dichlorophenyl and 3-hydroxypropyl groups in this compound contributes to its distinct chemical and biological characteristics .
Propiedades
Fórmula molecular |
C14H19Cl2NO3 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3,4-dichlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-7-10(8-18)9-4-5-11(15)12(16)6-9/h4-6,10,18H,7-8H2,1-3H3,(H,17,19) |
Clave InChI |
UAFWZIBTSLRHAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CO)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
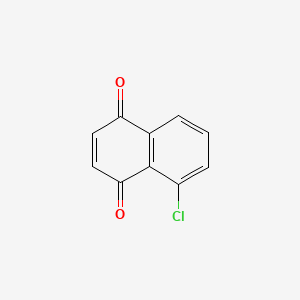
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
